5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine
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Overview
Description
5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as thienopyridines. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a thieno[3,2-b]pyridine ring system. It is a colorless liquid with a pungent odor and is known for its high chemical stability and solubility in organic solvents .
Preparation Methods
The synthesis of 5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with sulfur sources under specific conditions. One common method includes the use of trifluoromethylthiolation reagents to introduce the trifluoromethylthio group into the pyridine ring . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include trifluoromethylthiolation agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine can be compared with other similar compounds such as:
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the thieno ring.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains an additional chlorine atom.
2-Fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific ring structure and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-2-1-5-4(13-7)3-6(14-5)8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMDVWWQILCBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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